Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(1-cyano-2-methylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-7-5-6-10-16(13,12-17)18-15(19)20-11-14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBRELKSQELBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C#N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Benzyl Chloroformate with N-(1-cyano-2-methylcyclohexyl)amine
The most widely documented synthesis involves the condensation of benzyl chloroformate (C₆H₅CH₂OCOCl) with N-(1-cyano-2-methylcyclohexyl)amine under controlled conditions. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate bond.
Reaction Conditions:
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Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.
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Temperature: 0–5°C during reagent mixing, followed by gradual warming to room temperature.
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Base: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Optimization Insights:
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Excess benzyl chloroformate (1.2–1.5 equivalents) improves yields by driving the reaction to completion.
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Low temperatures prevent side reactions such as amine oxidation or carbamate decomposition.
Yield and Purity:
Industrial-scale processes report yields of 75–85% with purity >98% after recrystallization from ethyl acetate/hexane mixtures.
| Parameter | Details |
|---|---|
| Reagents | Benzyl chloroformate, N-(1-cyano-2-methylcyclohexyl)amine |
| Solvent | Dichloromethane, THF |
| Temperature | 0–25°C |
| Base | Triethylamine |
| Typical Yield | 75–85% |
Industrial-Scale Production
Large-Scale Reactor Design
Industrial synthesis employs stainless-steel batch reactors with:
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Temperature Control: Jacketed systems for precise cooling/heating.
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Pressure Management: Nitrogen purging to exclude moisture.
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Automation: Programmable logic controllers (PLCs) for reagent dosing and pH adjustment.
Process Flow:
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Charge amine and solvent into the reactor.
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Add benzyl chloroformate dropwise under vigorous stirring.
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Quench with ice-water, extract with organic solvent, and concentrate.
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Recrystallize the crude product for pharmaceutical-grade purity.
Analytical Characterization
Quality Control Protocols
Post-synthesis analysis ensures compliance with regulatory standards:
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HPLC: Reverse-phase C18 columns, acetonitrile/water gradient (95:5 to 60:40).
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NMR Spectroscopy: ¹H NMR (CDCl₃) confirms carbamate formation (δ 5.1 ppm, –OCO–NH–).
Impurity Profiling:
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Residual benzyl chloroformate (<0.1% by GC-FID).
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Hydrolysis byproducts (e.g., benzyl alcohol) monitored via GC-MS.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
HIV Integrase Inhibitors
One of the primary applications of Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate is as an intermediate in the synthesis of HIV integrase inhibitors. These inhibitors are crucial in antiretroviral therapy, targeting the enzyme responsible for integrating viral DNA into the host genome. Research indicates that derivatives of this compound exhibit promising inhibitory activity against HIV integrase, making them potential candidates for further development into therapeutic agents .
Antinociceptive Activity
Recent studies have explored the antinociceptive properties of compounds related to this compound. Research suggests that modifications to the structure can enhance analgesic effects through mechanisms involving TRPA1 ion channel modulation. This presents opportunities for developing new pain relief medications .
Carbamate Toxicity
While exploring its applications, it is essential to consider the toxicological profile of carbamates, including this compound. Carbamates are known to inhibit acetylcholinesterase, leading to increased acetylcholine levels and potential toxicity. Studies indicate that exposure can result in symptoms ranging from mild (nausea, dizziness) to severe (respiratory failure), highlighting the need for careful handling and usage in research settings .
Case Study 1: Synthesis and Characterization
A notable study involved synthesizing this compound using a novel approach that emphasized safety and scalability. The researchers reported successful yields with minimal by-products, demonstrating its feasibility for large-scale production necessary for pharmaceutical applications .
Case Study 2: Pharmacological Evaluation
Another research effort focused on evaluating the pharmacological effects of this compound in animal models. The findings revealed significant antinociceptive effects comparable to established analgesics, suggesting its potential as a new pain management option .
Mechanism of Action
The mechanism of action of Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate
- Benzyl N-(1-cyano-2-methylcyclohexyl)urea
- Benzyl N-(1-cyano-2-methylcyclohexyl)thiocarbamate
Uniqueness
This compound stands out due to its unique combination of a benzyl group and a cyano-substituted cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a carbamate functional group linked to a benzyl moiety and a cyano-substituted cyclohexane ring.
This compound exhibits biological activity primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Modulation of Signaling Pathways : It may interact with various cellular signaling pathways, influencing processes such as inflammation and cancer cell migration.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays conducted on various cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 4.8 | Inhibition of cell migration and invasion |
| HeLa (Cervical) | 6.2 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits cancer cell growth and induces apoptosis, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. In animal models of neurodegeneration, the compound was evaluated for its ability to reduce oxidative stress and neuronal apoptosis:
| Model | Dose (mg/kg) | Outcome |
|---|---|---|
| MPTP Mouse Model | 10 | Reduced dopaminergic neuron loss |
| STZ Rat Model | 20 | Improved cognitive function |
The compound's neuroprotective effects are attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups.
- Neurodegenerative Disease Model : In a rat model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced levels of amyloid-beta plaques.
- Inflammation Study : The compound was tested in a model of acute inflammation, where it demonstrated the ability to reduce pro-inflammatory cytokine levels significantly.
Q & A
Basic Research Question: What are the optimal synthetic routes for Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of carbamate derivatives typically involves coupling a cyclohexylamine precursor with a benzyl carbamate group. A validated approach includes:
- Activation of the carbamate group : Use N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) in anhydrous THF at -20°C to activate the carbamate intermediate, followed by reaction with the amine precursor .
- Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating the product. Yields >90% are achievable with optimized solvent ratios and temperature control .
- Key parameters : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to carbamate) to minimize side products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
